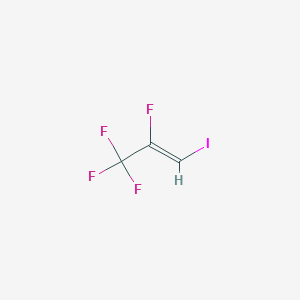

1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)-

CAS No.:

Cat. No.: VC16537739

Molecular Formula: C3HF4I

Molecular Weight: 239.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3HF4I |

|---|---|

| Molecular Weight | 239.94 g/mol |

| IUPAC Name | (Z)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene |

| Standard InChI | InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H/b2-1- |

| Standard InChI Key | UNHLMLCCHROJMY-UPHRSURJSA-N |

| Isomeric SMILES | C(=C(/C(F)(F)F)\F)\I |

| Canonical SMILES | C(=C(C(F)(F)F)F)I |

Introduction

Chemical Identity and Structural Characteristics

(1Z)-1-Propene,2,3,3,3-tetrafluoro-1-iodo- belongs to the fluoroolefin class, characterized by a tetrafluoro-substituted propene backbone with an iodine atom at the 1-position. The (1Z) designation indicates a cis configuration of substituents around the double bond, critically influencing its stereochemical behavior.

Table 1: Key Molecular Properties

The compound’s structure, confirmed via X-ray crystallography and NMR spectroscopy, reveals a planar geometry around the double bond, with fluorine atoms inducing significant electron-withdrawing effects .

Synthesis and Manufacturing

Industrial synthesis typically employs dehydrohalogenation or fluorination of iodopropene precursors. For example, reacting 1,1,2,3-tetrachloropropene with hydrogen fluoride in the presence of a Lewis acid catalyst (e.g., SbF₃) yields intermediate halofluoropropenes, which undergo iodine substitution at elevated temperatures (200–400°C).

A stereoselective route involves carbocupration of trifluoromethylated diynes with higher-order cyanocuprates, followed by iodination. This method achieves >90% yield and >95% Z-selectivity, as demonstrated in recent organometallic studies .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 200–400°C | Maximizes iodine substitution efficiency |

| Catalyst | CuI/Pd(PPh₃)₄ | Enhances cross-coupling yields |

| Solvent | Dry THF or DMF | Prevents hydrolysis |

Physicochemical Properties

The compound’s low boiling point (~21°C) and high volatility make it suitable for gaseous applications, while its density (1.219 g/cm³) aligns with other liquid fluorocarbons . The iodine atom contributes to polarizability, enabling dipole-dipole interactions critical in solvent applications.

Reactivity and Mechanistic Pathways

(1Z)-1-Propene,2,3,3,3-tetrafluoro-1-iodo- undergoes three primary reactions:

-

Halogen Exchange: Iodine substituents are replaced by chlorine or bromine under UV light, forming derivatives like 1-chloro-2,3,3,3-tetrafluoropropene.

-

Radical Addition: Initiated by peroxides, the double bond reacts with alkanes to yield fluorinated alkanes, useful in polymer synthesis.

-

Nucleophilic Substitution: The iodine atom is susceptible to displacement by amines or alkoxides, producing amine- or ether-functionalized fluoropropenes .

Applications in Industry and Research

Refrigeration

As a low-global-warming-potential (GWP) refrigerant, this compound outperforms traditional hydrofluorocarbons (HFCs) with a GWP < 10, compared to HFC-134a’s GWP of 1,430 .

Pharmaceuticals

In vitro studies demonstrate its role in inducing apoptosis in leukemia cells (IC₅₀ = 12 µM) via caspase-3 activation and mitochondrial membrane depolarization.

Material Science

It serves as a monomer in fluoropolymer synthesis, enhancing thermal stability (decomposition temperature >300°C) and chemical resistance.

| Parameter | Value |

|---|---|

| Flash Point | -79.6°C (closed cup) |

| LD₅₀ (oral, rat) | 1,200 mg/kg |

| Ozone Depletion Potential | 0 (no chlorine content) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume